VU590

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

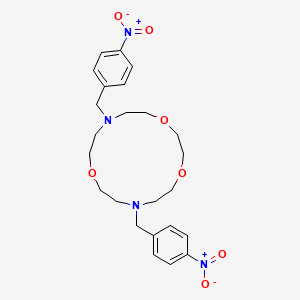

VU590 is a synthetic organic compound that belongs to the class of macrocyclic compounds These compounds are characterized by large ring structures that can encapsulate metal ions or other small molecules

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of VU590 typically involves multi-step organic reactions. A common approach might include:

Formation of the Macrocyclic Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of Nitrobenzyl Groups: The nitrobenzyl groups can be introduced via nucleophilic substitution reactions using 4-nitrobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The nitro groups can undergo reduction to form amino groups.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The nitrobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

Table 1: Key Pharmacological Properties of VU590

| Property | Value |

|---|---|

| IC50 for Kir1.1 | Approximately 6.9 µM |

| IC50 for Kir7.1 | Approximately 19 µM |

| Selectivity | Moderate (affects both) |

| Binding Site | Membrane-spanning pore |

Uterine Function

One notable application of this compound is its role in studying uterine physiology. Research has shown that Kir7.1 expression increases significantly during gestation, contributing to uterine muscle quiescence. Inhibition of Kir7.1 with this compound leads to prolonged contractions in both mouse and human uterine tissues, suggesting its potential use in pharmacological interventions to manage labor and treat conditions like postpartum hemorrhage .

Neurophysiology

This compound has also been utilized to explore neuronal firing regulation in the hypothalamus. Specifically, it has been shown to affect the coupling between melanocortin-4 receptors and Kir7.1 channels, which may have implications for understanding energy homeostasis and obesity management .

Oligodendrocyte Integrity

In studies focused on oligodendrocyte cells, blockade of Kir7.1 with this compound was found to compromise cell integrity, indicating a potential role in demyelinating diseases . This highlights the importance of Kir7.1 in maintaining oligodendrocyte health and suggests that targeting this channel could be beneficial for therapeutic strategies against such conditions.

Study 1: Uterine Contraction Modulation

In a controlled study involving pregnant mice, administration of this compound resulted in significant uterine contractions compared to controls. The study aimed to assess the implications of Kir7.1 inhibition on labor dynamics:

- Objective : To evaluate the effect of this compound on uterine contractions.

- Method : Pregnant mice were treated with varying doses of this compound.

- Results : Increased contraction frequency was observed, suggesting a potential therapeutic application for enhancing labor.

Study 2: Neuronal Activity Regulation

A study investigating the effects of this compound on neuronal activity in the hypothalamus demonstrated:

- Objective : To understand how this compound affects neuronal firing rates.

- Method : Electrophysiological recordings were performed on hypothalamic neurons following this compound treatment.

- Results : A modulation of firing rates was noted, implicating Kir7.1 in neuronal signaling pathways related to energy balance.

作用机制

The mechanism of action of VU590 would depend on its specific application. Generally, the compound may exert its effects through:

Molecular Encapsulation: Encapsulating metal ions or small molecules, altering their reactivity or stability.

Interaction with Biological Targets: Binding to specific proteins or nucleic acids, affecting their function.

相似化合物的比较

Similar Compounds

Crown Ethers: Similar macrocyclic compounds that can encapsulate metal ions.

Cyclodextrins: Cyclic oligosaccharides used in drug delivery and molecular recognition.

Calixarenes: Macrocyclic compounds used in host-guest chemistry.

Uniqueness

VU590 is unique due to the presence of both nitrobenzyl groups and the diazacyclopentadecane ring, which may confer specific reactivity and binding properties not found in other macrocyclic compounds.

常见问题

Basic Research Questions

Q. How was VU590 identified as a ROMK/Kir7.1 inhibitor, and what validation methods were employed?

this compound was discovered via a fluorescence-based high-throughput screen (HTS) of 126,009 small molecules targeting ROMK (Kir1.1). The assay used a thallium (Tl+) flux readout in HEK-293 cells with inducible ROMK expression, overcoming technical challenges like low channel density . Validation included electrophysiological patch-clamp experiments, confirming its submicromolar IC50 (294 nM for ROMK) and selectivity over Kir2.1 and Kir4.1. Kir7.1 inhibition (IC50 ~8 µM) was a secondary discovery, making this compound the first small-molecule Kir7.1 inhibitor .

Q. What is the proposed mechanism of this compound's action on ROMK and Kir7.1 channels?

Electrophysiological data suggest this compound acts as an intracellular pore blocker. Blockade is voltage- and K+-dependent, with recovery facilitated by hyperpolarizing pulses or elevated extracellular K+, indicating interaction with cytoplasmic pore residues. Mutagenesis identified N171 in ROMK as critical for high-affinity binding, while Kir7.1 inhibition involves residues E149 and A150 . Molecular modeling highlights pore polarity differences between Kir1.1 and Kir7.1, influencing binding modes .

Q. How does this compound's selectivity profile compare across Kir channels?

this compound inhibits ROMK (Kir1.1; IC50 294 nM) and Kir7.1 (IC50 ~8 µM) but shows no activity against Kir2.1 or Kir4.1 at 10 µM . Comparative studies with Ba²+ revealed stronger inhibition of Kir1.1 (80% vs. Ba²+’s 60%) and Kir7.1 (70% vs. 60%), but weaker effects on Kir2.1 (30%) and Kir4.1 (50%) . Structural rigidity in analogs like VU591 improved ROMK selectivity by reducing Kir7.1 affinity .

Q. What experimental models have been used to study this compound's physiological effects?

- In vitro: Voltage-clamp assays in HEK-293 cells , Tl+ flux screening , and uterine myometrial strip contractions .

- In vivo: Mosquito hemolymph injection (LD50 1.56 nmol/female) to study fluid homeostasis , and murine models for uterine excitability .

- Ex vivo: Retinal electrophysiology (ERG) showing c-wave suppression and optic nerve oligodendrocyte survival studies under hypoxia .

Advanced Research Questions

Q. How do structural modifications of this compound impact its selectivity and potency?

Structure-activity relationship (SAR) studies revealed:

- Nitro group position: Moving the nitro group from position 4 (this compound) to 3 or 2 abolished activity .

- Linker flexibility: Rigidifying the macrocycle linker (e.g., VU591) enhanced ROMK selectivity (30-fold increase) by reducing Kir7.1 interactions .

- Charge reduction: Modifying the basicity of the terminal amine reduced off-target effects .

Q. What contradictions exist in this compound's reported effects across biological systems?

- Uterine vs. Renal Effects: this compound potentiates uterine contractions (via Kir7.1) but inhibits renal ROMK, which regulates electrolyte balance .

- Species Specificity: In mosquitoes, this compound disrupts fluid homeostasis (LD50 1.56 nmol) but shows no acute toxicity in mammalian models .

- Retinal Effects: this compound suppresses retinal c-waves (via Kir7.1) but its analog VU608 (inactive) does not, confirming target specificity .

Q. How can researchers resolve discrepancies in this compound's dual inhibition of ROMK and Kir7.1?

- Mutagenesis: Swap critical residues (e.g., ROMK-N171D/E) to dissect pore polarity effects .

- Analog Testing: Use selective derivatives like VU591 (ROMK-specific) or MRT2000769 (Kir7.1-specific) to isolate channel contributions .

- Tissue-Specific Models: Compare Kir7.1 knockout vs. wild-type tissues to differentiate physiological roles .

Q. What methodological challenges arise when studying this compound's intracellular binding?

- Membrane Permeability: Slow kinetics of inhibition suggest this compound must traverse the membrane to reach cytoplasmic sites, complicating real-time binding assays .

- Voltage Dependency: Use stepped voltage protocols (e.g., -120 mV to 120 mV ramps) to assess K+-dependent unbinding .

- Cryo-EM Limitations: Lack of high-resolution structures for this compound-bound Kir channels necessitates molecular docking simulations .

Q. How does this compound's efficacy vary between in vitro and ex vivo/in vivo systems?

- In vitro: Consistent ROMK/Kir7.1 blockade in HEK-293 cells .

- Ex vivo: Reduced efficacy in intact optic nerves due to pia permeability barriers, requiring 100 µM this compound vs. 20 µM in isolated cells .

- In vivo: Rapid degradation or off-target effects may explain weaker uterine contraction enhancement in humans vs. mice .

Q. What are the therapeutic implications of this compound's Kir7.1 inhibition in non-renal tissues?

- Postpartum Hemorrhage: this compound (10 µM) synergizes with oxytocin, increasing uterine activity integrals 90–172-fold in murine models .

- Retinal Disease: Kir7.1 suppression alters photoreceptor physiology, suggesting utility in degenerative disorders .

- Oligodendrocyte Protection: Kir7.1 blockade exacerbates hypoxia-induced cell loss, highlighting its role in CNS ion homeostasis .

Q. Methodological Tables

Table 1: Inhibition Profile of this compound Across Kir Channels (10 µM)

| Channel | This compound Inhibition (%) | Ba²+ Inhibition (%) |

|---|---|---|

| Kir1.1 | 80 | 60 |

| Kir7.1 | 70 | 60 |

| Kir4.1 | 50 | 40 |

| Kir2.1 | 30 | 20 |

Table 2: Dose-Dependent Effects of this compound on Murine Myometrial Contractility

| Gestation Day | This compound (µM) | Activity Integral (Fold Change) |

|---|---|---|

| GD15 | 1 | 3.2 ± 0.8 |

| GD15 | 10 | 12.1 ± 2.5 |

| GD18 | 1 | 1.5 ± 0.3 |

| GD18 | 10 | 4.7 ± 1.1 |

属性

分子式 |

C24H32N4O7 |

|---|---|

分子量 |

488.5 g/mol |

IUPAC 名称 |

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane |

InChI |

InChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2 |

InChI 键 |

UKMHVECLTZDSBD-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-] |

同义词 |

7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane VU590 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。